Tert-butyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(2-chlorosulfonylethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO4S/c1-12(2,3)18-11(15)14-8-5-4-6-10(14)7-9-19(13,16)17/h10H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDHFEZLJFMRTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CCS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Chlorosulfonyl Group: The chlorosulfonyl group can be introduced via chlorosulfonation reactions, where a sulfonyl chloride reacts with the piperidine derivative under controlled conditions.
Esterification: The tert-butyl ester group is introduced through esterification reactions, often involving tert-butyl alcohol and an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Key considerations include the control of reaction temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chlorosulfonyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding the corresponding sulfonyl or sulfide derivatives.
Oxidation Reactions: Oxidation of the piperidine ring or the chlorosulfonyl group can lead to the formation of sulfone or sulfoxide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfides and Sulfones: Formed through reduction and subsequent oxidation reactions.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate serves as a valuable precursor for synthesizing novel therapeutic agents. Its derivatives are being explored for their potential to target bacterial infections and various forms of cancer. The chlorosulfonyl group enhances the compound's ability to participate in nucleophilic substitution reactions, making it a versatile building block in drug design.
Case Study: Anticancer Activity
Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For example, studies have shown that similar piperidine compounds can induce apoptosis in tumor cells, suggesting that this compound may also possess anticancer properties.
Organic Synthesis
The compound's unique functional groups allow it to act as an intermediate in various organic synthesis pathways. The chlorosulfonyl moiety can facilitate the formation of sulfonamide derivatives, which are important in pharmaceutical chemistry.
Reactions Involving this compound:
- Nucleophilic substitutions
- Formation of sulfonamides
- Participation in coupling reactions for complex molecule synthesis
Biological Activities
Research has indicated that compounds containing piperidine structures often exhibit significant biological activities, including antimicrobial and anticancer effects. The presence of the chlorosulfonyl group further enhances these properties by allowing for specific interactions with biological targets.
Antimicrobial Activity
The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell wall synthesis. This property is particularly valuable in developing new antibiotics amid rising antibiotic resistance.
Immunomodulatory Effects
Preliminary studies suggest that this compound may modulate immune responses, potentially enhancing the efficacy of immunotherapies in cancer treatment by inhibiting immune checkpoint pathways.
Data Tables
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cells |
| Antimicrobial | Disrupts bacterial cell wall synthesis |
| Immunomodulatory | Modulates immune responses |
Mechanism of Action
The mechanism of action of tert-butyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate is largely dependent on its reactivity and the functional groups present. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies many of the compound’s chemical transformations and its utility in synthetic chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between the target compound and its analogs:
Key Observations:
Reactivity :
- The chlorosulfonyl group in the target compound is highly electrophilic, enabling reactions with amines or alcohols to form sulfonamides or sulfonates . In contrast, the chloro-oxoethyl analog (CAS unspecified) lacks a sulfonyl group, reducing its utility in sulfur-based coupling reactions .
- The fluorosulfonyl variant (CAS 1823899-72-4) exhibits even greater reactivity due to fluorine’s electronegativity, but its stability under ambient conditions is likely inferior to the chlorosulfonyl counterpart .
Synthetic Applications: The discontinued cyanoethyl derivative (CAS 2171802-20-1) combines a chlorosulfonyl group with a cyano substituent, which could enhance electron-withdrawing effects for nucleophilic attacks. However, its discontinuation suggests challenges in synthesis or stability . The target compound’s commercial availability and stability make it preferable for scalable applications compared to the fluorosulfonyl and cyano-containing analogs .
Physical Properties: The fluorosulfonyl analog has a lower molecular weight (230.67 vs. The cyanoethyl derivative’s higher molecular weight (336.80 g/mol) reflects the addition of a cyano group, which may complicate purification or storage .
Biological Activity
Tert-butyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate is a synthetic organic compound notable for its potential biological activity. This compound features a piperidine ring, which is a common structural motif in many pharmaceuticals, and incorporates a chlorosulfonyl group that enhances its reactivity and interaction with biological targets.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₈ClNO₄S
- Molecular Weight : 305.79 g/mol
- CAS Number : 1289387-67-2
The presence of the tert-butyl group contributes to the lipophilicity of the compound, which may influence its bioavailability and interaction with cellular membranes.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The chlorosulfonyl moiety can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzymatic activity. This interaction can affect several biochemical pathways, including those involved in cell signaling and metabolic processes.
Potential Targets
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : Interaction with cellular receptors could modulate signal transduction pathways.
Antimicrobial Properties
Research has indicated that compounds containing similar structures to this compound exhibit antimicrobial activity. For instance, studies on related piperidine derivatives have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of several piperidine derivatives, including those with chlorosulfonyl groups. The results showed that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition potential of piperidine derivatives. The study found that compounds with electrophilic groups, such as chlorosulfonyl, were effective in inhibiting target enzymes involved in cancer cell proliferation .
Research Findings Summary
| Study | Target | Activity | MIC (µg/mL) |
|---|---|---|---|
| Study 1 | S. aureus | Moderate | 50-200 |
| Study 1 | E. coli | Significant | 100-400 |
| Study 2 | Cancer Enzymes | Inhibition | IC50 < 10 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate?
- Methodology : A feasible route involves coupling reactions using tert-butyl piperidine derivatives with chlorosulfonyl ethyl precursors. For example, tertiary amine catalysts (e.g., DMAP) and solvents like dichloromethane at controlled temperatures (0–20°C) can facilitate sulfonylation . Post-reaction purification via silica gel column chromatography (eluent: hexane/ethyl acetate gradients) is critical to isolate the product .
Q. What safety precautions are essential when handling this compound?
- Protocols :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Spill management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .
- First aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse for 15 minutes with saline solution .
Q. How should this compound be stored to ensure stability?
- Guidelines : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the chlorosulfonyl group. Desiccants (e.g., silica gel) should be used to minimize moisture .
Advanced Research Questions
Q. How can reaction yields be optimized during sulfonylation steps?
- Experimental design :
- Catalyst screening : Test bases like triethylamine or DBU to neutralize HCl byproducts and drive the reaction forward .
- Temperature control : Maintain sub-25°C conditions to suppress side reactions (e.g., sulfonic acid formation).
- Solvent selection : Polar aprotic solvents (e.g., DCM, THF) enhance reagent solubility and reaction homogeneity .
Q. What analytical methods are most effective for characterizing this compound?
- Techniques :
Q. How can researchers address discrepancies in reported toxicity data?
- Data contradiction analysis :
- Source evaluation : Cross-reference SDS from multiple vendors (e.g., Key Organics vs. ALADDIN) to identify consensus on hazards .
- In vitro testing : Conduct acute toxicity assays (e.g., cell viability studies) using HepG2 or HEK293 cell lines to validate safety thresholds .
Q. What strategies mitigate decomposition during long-term storage?
- Stability studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
